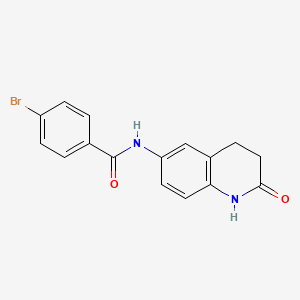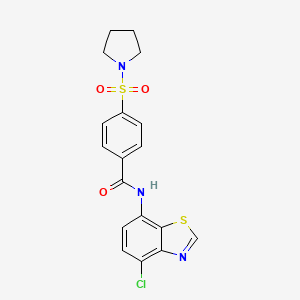![molecular formula C16H19N5O3S2 B6568188 4-(pyrrolidine-1-sulfonyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946222-91-9](/img/structure/B6568188.png)
4-(pyrrolidine-1-sulfonyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazolothiadiazines are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Benzamides are another class of compounds that have been found in many clinically approved synthetic and naturally derived drugs .
Synthesis Analysis
The synthesis of triazolothiadiazines has attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . Various synthetic approaches have been developed, including reactions involving α-halocarbonyl compounds .Molecular Structure Analysis
Triazolothiadiazines have a core structure made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is capable of accepting and donating hydrogen bonds, making it a precise pharmacophore with a bioactive profile .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolothiadiazines often involve the reaction of Schiff’s bases with appropriate benzaldehydes in acetic acid, followed by reaction with ethyl chloroacetate .Applications De Recherche Scientifique
Antibacterial Activity
The synthesis of novel triazolo [4,3-a]pyrazine derivatives has led to compounds with promising antibacterial properties. Researchers have characterized these derivatives using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Among the tested compounds, compound 2e exhibited superior antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with comparable efficacy to the first-line antibacterial agent ampicillin. This finding highlights the potential of this compound as an antimicrobial agent.
Cytotoxic Activity
The 1,2,4-triazolo [3,4-b]thiadiazine derivatives have shown promise in cytotoxicity studies. Specifically, compounds III27 and IV28 demonstrated cytotoxic effects through EGFR and PARP-1 inhibitions, inducing apoptosis in cancer cells . These findings suggest potential applications in cancer therapy.
Enzyme Inhibition
The triazolothiadiazine scaffold has been explored as an enzyme inhibitor. Compounds within this class exhibit inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. Additionally, some derivatives possess aromatase inhibitory activity . These enzyme inhibitors have implications in various therapeutic areas.
Antioxidant Potential
Given the prevalence of nitrogen-containing heterocycles in natural antioxidants, it’s worth exploring whether this compound exhibits antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage and have implications for health and disease prevention.
Mécanisme D'action
Target of Action
The primary targets of this compound are likely to be enzymes and receptors in the biological system . The compound contains a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is known to interact with a variety of targets, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . For instance, in the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The compound affects various biochemical pathways due to its diverse pharmacological activities. It exhibits anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities . It can disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its pharmacological activities. For instance, certain derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions, inducing apoptosis in cancer cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S2/c22-14(17-15-18-19-16-21(15)10-3-11-25-16)12-4-6-13(7-5-12)26(23,24)20-8-1-2-9-20/h4-7H,1-3,8-11H2,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYMQWJFJSHJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C4N3CCCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidine-1-sulfonyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-nitrophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6568110.png)
![4-{[(1Z)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzamide](/img/structure/B6568117.png)
![1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6568121.png)
![6-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568126.png)
![6-({4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568133.png)
![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568134.png)
![N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568139.png)
![4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568147.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568148.png)


![4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6568172.png)
![N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide](/img/structure/B6568174.png)
![4-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568185.png)